trans-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
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Overview
Description
4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a chlorobenzenesulfonamido group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Chlorobenzenesulfonamido Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamido intermediate.
Cyclohexane Carboxamide Formation: The cyclohexane ring is functionalized with a carboxamide group through a reaction with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the chlorobenzenesulfonamido intermediate with the cyclohexane carboxamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyridinylmethyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide
- 4-[(4-Fluorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide
Uniqueness
4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide is unique due to the presence of the chlorine atom in the benzenesulfonamido group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying molecular interactions.
Properties
Molecular Formula |
C20H24ClN3O3S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[[(4-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H24ClN3O3S/c21-17-8-10-19(11-9-17)28(26,27)24-13-15-4-6-16(7-5-15)20(25)23-14-18-3-1-2-12-22-18/h1-3,8-12,15-16,24H,4-7,13-14H2,(H,23,25) |
InChI Key |
HJSYCUQMVWOOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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